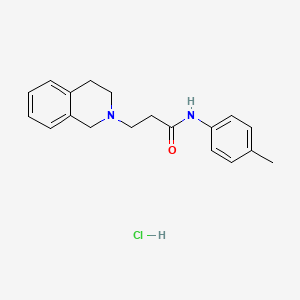![molecular formula C15H19N5O B5556997 N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5556997.png)
N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide" often involves multiple steps, starting from basic chemical precursors to obtain the desired pyrimidine derivatives. For instance, the synthesis process can include cyclization reactions, the use of Vilsmeier reagents to form specific compounds, and reactions with oxalic acid derivatives to introduce the pyrimidine structure (Wagner, Vieweg, & Leistner, 1993). These steps highlight the complexity and the careful control of reaction conditions required to synthesize these compounds.
Molecular Structure Analysis
Molecular structure analysis of related compounds emphasizes the importance of X-ray crystallography in determining the conformation and geometry of the pyrimidine derivatives. For example, studies on related molecules have shown specific folded conformations and intramolecular hydrogen bonding, which are crucial for understanding the reactivity and interaction of these compounds with biological targets (Subasri et al., 2016).
Chemical Reactions and Properties
The reactivity of "N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide" and related molecules can be influenced by their chemical structure. For example, the presence of the ethylamino group and the pyrimidinyl moiety may facilitate various chemical reactions, including nucleophilic substitutions and the formation of complexes with metals, which can be exploited in the synthesis of new compounds with potential biological activity (Obaleye, Caira, & Tella, 2008).
科学的研究の応用
Synthesis and Structural Analysis
The chemical synthesis of pyrimidinones, including compounds structurally related to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide, involves condensation reactions that lead to various derivatives with potential biological activities. For instance, the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones through the condensation of β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine showcases the foundational synthetic routes utilized within this chemical class (Beck & Gajewski, 1976).
Studies on pyrimidine derivatives also involve the synthesis of complex structures with potential antianaphylactic activity, further elucidating the diverse synthetic pathways and the resultant biological activities of these compounds (Wagner, Vieweg, & Leistner, 1993).
Anticancer Properties
- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) exemplifies a structurally related compound that has been investigated for its selective inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation, apoptosis, and tumor suppression. This highlights the therapeutic potential within this class of compounds (Zhou et al., 2008).
Antimicrobial and Antifungal Activities
- Pyrimidinones and oxazinones, including those structurally related to the query compound, have been synthesized and evaluated for their antimicrobial properties. These studies indicate the potential use of such compounds in treating bacterial and fungal infections (Hossan et al., 2012).
Molecular Docking and Design
- The synthesis and molecular docking analysis of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide underline the importance of structural analysis in identifying potential drug candidates, particularly for anticancer applications. This approach facilitates the understanding of molecular interactions and the optimization of therapeutic agents (Sharma et al., 2018).
特性
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-4-16-15-17-10(2)9-14(20-15)19-13-7-5-12(6-8-13)18-11(3)21/h5-9H,4H2,1-3H3,(H,18,21)(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYLSHTXUPTOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(ethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5556930.png)
![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)
![isobutyl [(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetate](/img/structure/B5556938.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)
![N'-ethyl-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5556949.png)
![3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5556959.png)


![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5556973.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5556985.png)
![N-[1-(ethylsulfonyl)azepan-3-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5557004.png)

![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)